Dual Agonist-Antagonist Functional Profile at Human TRPA1
2-[3-(4-Chlorophenyl)prop-2-enamido]benzoic acid exhibits a unique bimodal functional profile. It acts as a partial agonist, stimulating a submaximal increase in intracellular calcium (62% of the control response at 30 µM) . Concurrently, it demonstrates weak antagonist activity, inhibiting the caryophyllene aldehyde (CA)-induced calcium influx by only 7% at 100 µM . This is in stark contrast to the control compound BDBM161012, a potent, full antagonist which achieves an IC50 of 79 nM in the same TRPA1-expressing HEK293 cell model . The selective procurement of this compound is therefore justified for any study requiring a mixed activity profile to probe desensitization, functional selectivity, or the consequences of submaximal channel modulation.
| Evidence Dimension | Functional TRPA1 Modulation Profile |
|---|---|
| Target Compound Data | Agonist Activity: 62% @ 30 µM; Antagonist Activity: 7% inhibition @ 100 µM |
| Comparator Or Baseline | BDBM161012 (Potent Antagonist): IC50 = 79 nM |
| Quantified Difference | Target compound is a dual weak agonist-antagonist; comparator is a potent, single-mode antagonist (approx. 50-fold difference in antagonistic potency). |
| Conditions | Human TRPA1 expressed in HEK293 cells; agonist activity measured by Fluo-4-AM calcium influx assay; antagonist activity measured by inhibition of CA-induced calcium influx after 10 min pre-incubation. |
Why This Matters
This difference defines two mutually exclusive scientific applications: the target compound is for studying weak, bimodal TRPA1 modulation, while the comparator is for achieving full pharmacological blockade.
- [1] ChEMBL Database. (2019). Assays CHEMBL4347273, CHEMBL4347274 for compound CHEMBL4456015. European Bioinformatics Institute. View Source
- [2] BindingDB. (2026). Data for BDBM161012. University of California San Diego. View Source
